Diphenoxydiphenylsilane (CAS 1247-19-4): Physical, Chemical, and Polymerization Properties in Advanced Materials Design
Diphenoxydiphenylsilane (CAS 1247-19-4): Physical, Chemical, and Polymerization Properties in Advanced Materials Design
As a Senior Application Scientist, I approach diphenoxydiphenylsilane (CAS 1247-19-4) not merely as a static chemical entity, but as a critical building block in the architecture of high-temperature polymers and organosilicon networks. This in-depth technical guide elucidates its physicochemical profile, the mechanistic causality behind its synthesis, and its pivotal role in advanced materials development—specifically in the engineering of phthalonitrile resins and poly(aryloxysilane) networks.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of diphenoxydiphenylsilane is essential for predicting its behavior in complex polymerization matrices. The robust steric hindrance provided by its two phenyl groups imparts exceptional thermal stability, while the lability of its phenoxy groups under specific catalytic or high-heat conditions makes it an ideal monomer for step-growth polymerization.
Quantitative Data Summary
| Property | Value | Analytical Significance | Source |
| CAS Number | 1247-19-4 | Unique identifier for regulatory tracking. | 1[1] |
| Molecular Formula | C₂₄H₂₀O₂Si | Indicates a high carbon-to-silicon ratio, favoring organic compatibility. | 1[1] |
| Molecular Weight | 368.51 g/mol | Critical for calculating precise stoichiometry in polycondensation. | 2[2] |
| Density | 1.16 g/cm³ | Used to determine volumetric requirements in scale-up reactors. | 3[3] |
| Physical State | Solid / Crystalline | Requires melt or solvent-based processing for reactions. | 4[4] |
| Boiling Point | N/A | Decomposes at elevated temperatures before reaching a true boiling point. | 3[3] |
Mechanistic Pathways & Chemical Reactivity
Diphenoxydiphenylsilane is synthesized via the nucleophilic substitution of dichlorodiphenylsilane with phenol. The Si-Cl bond is highly susceptible to nucleophilic attack by the hydroxyl oxygen of phenol. However, this reaction generates hydrochloric acid (HCl) as a byproduct, which can cause unwanted side reactions (such as ether cleavage) if not immediately neutralized. Therefore, an acid scavenger—typically triethylamine (TEA) or pyridine—is utilized to drive the equilibrium forward via Le Chatelier's principle by precipitating the acid out of the solution as a salt.
Fig 1: Synthesis pathway of diphenoxydiphenylsilane via nucleophilic substitution.
Applications in Advanced Polymer Synthesis
Silicon-Containing Phthalonitrile Resins
Phthalonitrile (PN) polymers are highly sought after for aerospace composites and wide band-gap power modules due to their high glass transition temperatures (Tg). However, pure organic PN resins suffer from oxidative degradation above 250 °C. By incorporating the diphenoxydiphenylsilane moiety into the monomer structure, researchers introduce siloxy units into the polymer backbone[5]. Upon exposure to extreme thermo-oxidative environments, these siloxy units undergo controlled cleavage to form a protective SiO₂ passivation layer, drastically reducing the rate of bulk polymer degradation and extending operational lifespans[6].
Polycondensation with Diols (Polyaryloxysilanes)
Historical and ongoing research demonstrates the utility of diphenoxydiphenylsilane in synthesizing silane polymers of diols. By reacting it with p,p'-biphenol at 225–250 °C, melt polycondensation occurs[4]. This reaction is thermodynamically driven by the continuous evolution and distillation of phenol. This specific synthetic route is highly advantageous because it bypasses the need for halogenated precursors in the final polymerization step, thereby eliminating corrosive byproducts that could degrade the polymer matrix over time.
Fig 2: Melt polycondensation workflow for poly(aryloxysilane) networks.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm causality and success before proceeding.
Protocol 1: Synthesis and Isolation of Diphenoxydiphenylsilane
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Step 1: Matrix Preparation. Dissolve 2.05 equivalents of phenol in anhydrous toluene under a nitrogen atmosphere. Add 2.1 equivalents of triethylamine (TEA).
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Causality: Toluene is chosen because it is a non-polar solvent in which the byproduct (TEA·HCl) is completely insoluble. This drives the reaction to completion.
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Self-Validation Checkpoint: The solution must remain perfectly clear before silane addition. Any turbidity indicates moisture contamination reacting with TEA.
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Step 2: Silane Addition. Cool the matrix to 0 °C. Add 1.0 equivalent of dichlorodiphenylsilane dropwise over 60 minutes.
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Causality: The nucleophilic substitution is highly exothermic. Controlling the temperature prevents side reactions and ensures selective substitution.
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Self-Validation Checkpoint: Immediate formation of a dense, white precipitate (TEA·HCl) validates that the Si-Cl bond is actively being substituted.
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Step 3: Reflux and Isolation. Heat the mixture to reflux (110 °C) for 4 hours, then cool to room temperature. Filter the precipitate and remove the toluene via rotary evaporation.
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Causality: Refluxing provides the activation energy necessary to achieve 100% conversion of sterically hindered intermediate species.
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Self-Validation Checkpoint: Weigh the filtered precipitate. The mass should closely match the theoretical yield of TEA·HCl, providing a self-validating mass balance of the reaction's progress.
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Protocol 2: Melt Polycondensation of Poly(aryloxysilane)
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Step 1: Monomer Blending. Combine exactly equimolar amounts of diphenoxydiphenylsilane and p,p'-biphenol in a reaction vessel equipped with a short-path distillation apparatus.
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Causality: Exact stoichiometry is critical in step-growth polymerization (Carothers' equation) to achieve high molecular weights.
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Self-Validation Checkpoint: Differential Scanning Calorimetry (DSC) analysis of the physical mixture should show distinct melting endotherms for both monomers before any reaction exotherm begins.
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Step 2: Thermal Activation. Heat the mixture gradually to 225–250 °C under a slow nitrogen sweep[4].
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Causality: This specific temperature range is required to keep both monomers in the melt phase while exceeding the boiling point of the leaving group (phenol, BP ~181 °C).
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Self-Validation Checkpoint: The continuous distillation of phenol serves as a real-time kinetic tracker. The reaction is considered kinetically complete when phenol evolution ceases.
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Step 3: Vacuum B-Staging. Apply a high vacuum (≤ 1 Torr) to the melt for 60 minutes.
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Causality: Applying vacuum removes residual trapped phenol, preventing micro-void formation which would otherwise compromise the mechanical integrity of the final polymer matrix.
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Self-Validation Checkpoint: The melt viscosity will exponentially increase, observable via a spike in the torque required by the mechanical overhead stirrer.
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Conclusion
Diphenoxydiphenylsilane remains a cornerstone in the development of next-generation thermo-oxidative resistant materials. By understanding the causality behind its physical properties and adhering to self-validating synthetic protocols, researchers can leverage its unique reactivity to engineer advanced polymer networks—such as silicon-containing phthalonitriles—that reliably withstand extreme operational environments.
References
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GHS 11 (Rev.11) SDS for Diphenoxydiphenylsilane | XiXisys | 3
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diphenoxydiphenylsilane — Chemical Substance Information | NextSDS |1
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diphenoxy(diphenyl)silane | Molbase | 2
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SECOND ANNUAL SUMMARY REPORT PROCESS DEVELOPMENT AND PILOT-PLANT PRODUCTION OF SlLANE POLYMERS OF DIOLS | NASA Technical Reports Server | 4
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Synthesis, Processing, and Properties of Silicon-Containing Phthalonitrile Resins | VTechWorks (Virginia Tech) | 5
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Evaluation of Silicon-containing Phthalonitrile Polymers- Properties, and Degradations | SAMPE Digital Library | 6
Sources
- 1. nextsds.com [nextsds.com]
- 2. diphenoxy(diphenyl)silane-Molbase [molbase.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1247-19-4 Name: Diphenoxydiphenylsilane [xixisys.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]
